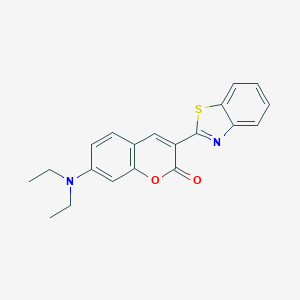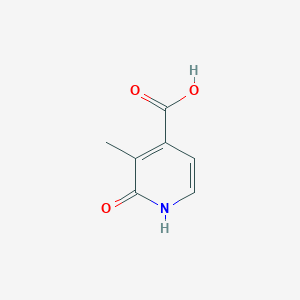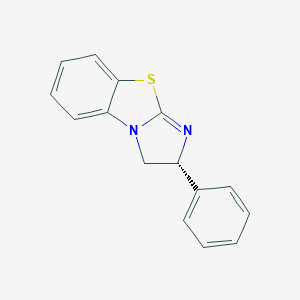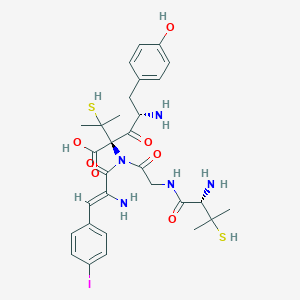
Tin(2+);dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(2+);dibromide, also known as Tin (II) bromide, Stannous bromide, or Stannous dibromide, is a chemical compound of tin and bromine . It has a linear formula of SnBr2 .
Synthesis Analysis
Tin(2+);dibromide can be prepared by the reaction of metallic tin and HBr . The reaction is as follows: Sn + 2 HBr → SnBr2 + H2 .Molecular Structure Analysis
In the gas phase, SnBr2 is non-linear with a bent configuration similar to SnCl2 . The Br-Sn-Br angle is 95° and the Sn-Br bond length is 255pm . There is evidence of dimerisation in the gaseous phase .Chemical Reactions Analysis
SnBr2 is soluble in donor solvents such as acetone, pyridine, and dimethylsulfoxide to give pyramidal adducts . A number of hydrates are known, 2SnBr2·H2O, 3SnBr2·H2O & 6SnBr2·5H2O which in the solid phase have tin coordinated by a distorted trigonal prism of 6 bromine atoms with Br or H2O capping 1 or 2 faces .Physical And Chemical Properties Analysis
Tin(2+);dibromide is a yellow powder with a density of 5.12 g/mL at 25 °C . It has a molar mass of 278.518 g/mol .Applications De Recherche Scientifique
Application in Solar Cells
- Scientific Field : Energy & Environmental Science
- Summary of the Application : Tin (II) bromide is used in the development of tin-based perovskite solar cells . As a promising lead-free perovskite, tin-based perovskite has attracted much attention due to its suitable bandgap and low toxicity .
- Methods of Application or Experimental Procedures : A universal and effective doping strategy is delivered to improve the structure and optoelectronic properties of tin-based perovskite films through 2,8-dibromo-dibenzothiophene-S,S-dioxide (BrDS) doping . The introduction of BrDS can effectively inhibit the oxidation of Sn 2+ and passivate grain boundary defects and point defects in the perovskite films .
- Results or Outcomes : The tin-based perovskite film doped with BrDS exhibits higher carrier lifetime and crystal quality . As a result, the BrDS-doped device achieves a power conversion efficiency of 14.98% with a certified efficiency of 14.36%, which is one of the highest PCEs among all values reported to date for tin-based PSCs .
Application as a Lewis Acid
- Scientific Field : Chemistry
- Summary of the Application : Tin(II) bromide can act as a Lewis acid, which means it can accept electron pairs . This property makes it useful in various chemical reactions.
- Methods of Application or Experimental Procedures : Tin(II) bromide forms adducts with donor molecules, such as trimethylamine . In these reactions, it can act as both a donor and an acceptor. For example, in the complex F3B·SnBr2·NMe3, it is a donor to boron trifluoride and an acceptor to trimethylamine .
- Results or Outcomes : The formation of these adducts demonstrates the versatility of Tin(II) bromide in chemical reactions. It can help facilitate or catalyze various reactions in the field of chemistry .
Application in Water Treatment
- Scientific Field : Environmental Science
- Summary of the Application : Tin(II) bromide is a highly water-soluble crystalline Tin source that is compatible with Bromides and lower (acidic) pH . This makes it suitable for uses in water treatment.
- Methods of Application or Experimental Procedures : In water treatment processes, Tin(II) bromide can be used in its crystalline form. Its high solubility in water allows it to be easily mixed and distributed in the water .
- Results or Outcomes : The use of Tin(II) bromide in water treatment can help in the removal of certain contaminants and improve the overall quality of the water .
Application as a Lewis Acid
- Scientific Field : Chemistry
- Summary of the Application : Tin(II) bromide can act as a Lewis acid, which means it can accept electron pairs . This property makes it useful in various chemical reactions.
- Methods of Application or Experimental Procedures : Tin(II) bromide forms adducts with donor molecules, such as trimethylamine . In these reactions, it can act as both a donor and an acceptor. For example, in the complex F3B·SnBr2·NMe3, it is a donor to boron trifluoride and an acceptor to trimethylamine .
- Results or Outcomes : The formation of these adducts demonstrates the versatility of Tin(II) bromide in chemical reactions. It can help facilitate or catalyze various reactions in the field of chemistry .
Application in Water Treatment
- Scientific Field : Environmental Science
- Summary of the Application : Tin(II) bromide is a highly water-soluble crystalline Tin source that is compatible with Bromides and lower (acidic) pH . This makes it suitable for uses in water treatment.
- Methods of Application or Experimental Procedures : In water treatment processes, Tin(II) bromide can be used in its crystalline form. Its high solubility in water allows it to be easily mixed and distributed in the water .
- Results or Outcomes : The use of Tin(II) bromide in water treatment can help in the removal of certain contaminants and improve the overall quality of the water .
Safety And Hazards
Propriétés
IUPAC Name |
tin(2+);dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUXOVNWDZTCFN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Sn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(2+);dibromide | |
CAS RN |
10031-24-0 |
Source


|
| Record name | Tin dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

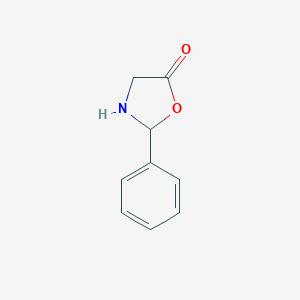
![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)
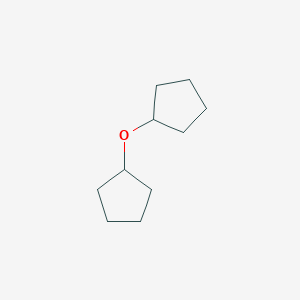

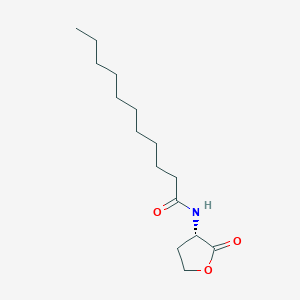
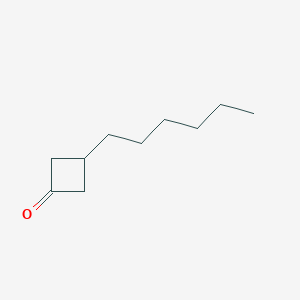
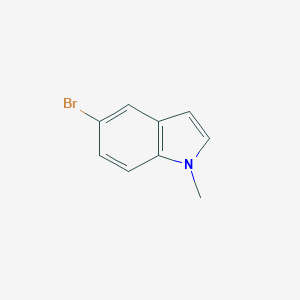
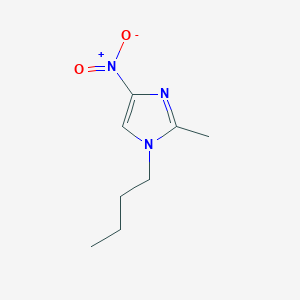
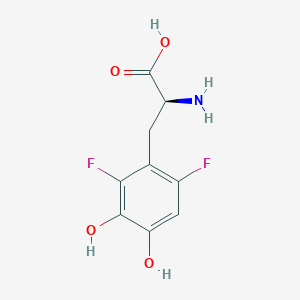
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
